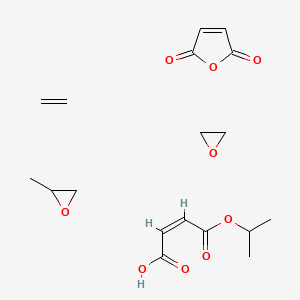
ethene;furan-2,5-dione;2-methyloxirane;oxirane;(Z)-4-oxo-4-propan-2-yloxybut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester, reaction products with maleic anhydride and polyethylene, ethoxylated propoxylated is a complex chemical compound with a molecular formula of C18H26O9 and a molecular weight of 386.39364 . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester involves the reaction of maleic anhydride with polyethylene, followed by ethoxylation and propoxylation. The reaction conditions typically include controlled temperatures and the presence of catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where maleic anhydride and polyethylene are reacted under specific conditions. The ethoxylation and propoxylation steps are carried out in separate reactors to ensure the desired product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the conversion of substrates to products. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester: A similar compound with slight variations in its molecular structure.
Maleic anhydride: A precursor used in the synthesis of the compound.
Polyethylene, ethoxylated propoxylated: A related compound with similar applications.
Uniqueness
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester, reaction products with maleic anhydride and polyethylene, ethoxylated propoxylated is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C18H26O9 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
ethene;furan-2,5-dione;2-methyloxirane;oxirane;(Z)-4-oxo-4-propan-2-yloxybut-2-enoic acid |
InChI |
InChI=1S/C7H10O4.C4H2O3.C3H6O.C2H4O.C2H4/c1-5(2)11-7(10)4-3-6(8)9;5-3-1-2-4(6)7-3;1-3-2-4-3;1-2-3-1;1-2/h3-5H,1-2H3,(H,8,9);1-2H;3H,2H2,1H3;1-2H2;1-2H2/b4-3-;;;; |
Clé InChI |
LXAKSCGIJWVGBJ-PHSMJEINSA-N |
SMILES isomérique |
CC1CO1.CC(C)OC(=O)/C=C\C(=O)O.C=C.C1CO1.C1=CC(=O)OC1=O |
SMILES canonique |
CC1CO1.CC(C)OC(=O)C=CC(=O)O.C=C.C1CO1.C1=CC(=O)OC1=O |
Numéros CAS associés |
75535-30-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


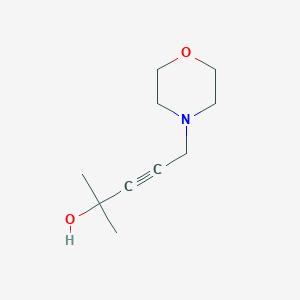

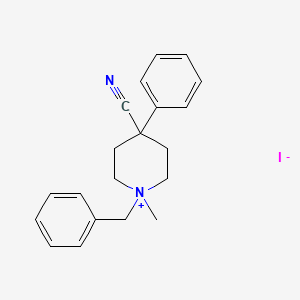
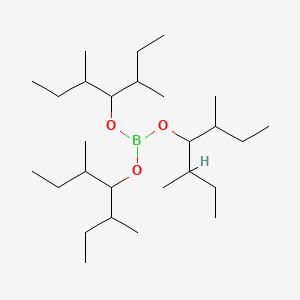
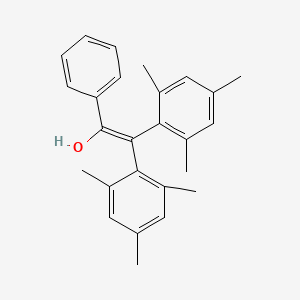
![4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol](/img/structure/B14447646.png)
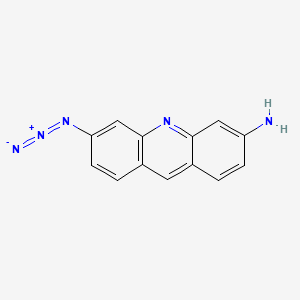
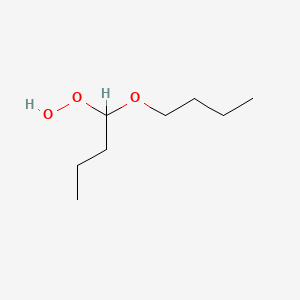


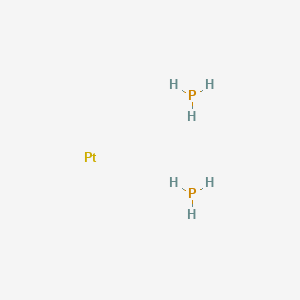

![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
